molecular formula C19H24ClNO B1441767 2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride CAS No. 1219963-72-0

2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride

Cat. No. B1441767
M. Wt: 317.9 g/mol
InChI Key: LHWDKUBFRRCDGQ-UHFFFAOYSA-N
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Description

“2-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219963-72-0 . It has a molecular weight of 317.86 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.86 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : The synthesis of various piperidine derivatives, including those similar to 2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride, has been explored in depth. For instance, Prostakov et al. (1970) discussed the creation of methyl esters from new hydroxy acids in the piperidine series, hinting at the versatility of these compounds in synthesis (Prostakov et al., 1970). Additionally, Khan et al. (2013) reported the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, demonstrating the variety of chemical structures that can be obtained from piperidine-based compounds (Khan et al., 2013).

Biological and Pharmacological Research

  • Antimicrobial Activities : Ovonramwen et al. (2019) synthesized a piperidine derivative and found it to exhibit moderate antimicrobial activities against various bacterial strains, highlighting the potential of piperidine compounds in the development of new antimicrobial agents (Ovonramwen et al., 2019).
  • Cytotoxicity and Cancer Research : Dimmock et al. (1998) synthesized piperidine derivatives and found them to display significant cytotoxicity towards various cell lines, suggesting their potential use in cancer research (Dimmock et al., 1998).
  • Neuropharmacological Effects : The derivatives of piperidine, such as those researched by Sugimoto et al. (1992), have been found to possess anti-acetylcholinesterase activity, indicating their potential application in neuropharmacology, particularly in conditions like Alzheimer's disease (Sugimoto et al., 1992).

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided . More detailed safety data and MSDS can be found on the product link .

properties

IUPAC Name

2-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18;/h1-3,6-7,9-12,18,20H,4-5,8,13-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDKUBFRRCDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride

CAS RN

1219963-72-0
Record name Piperidine, 2-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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